molecular formula C10H9N3O B3057356 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one CAS No. 79611-45-3

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one

Cat. No.: B3057356
CAS No.: 79611-45-3
M. Wt: 187.2 g/mol
InChI Key: OTIZLYDEBSAMGZ-UHFFFAOYSA-N
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Description

The study of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one is situated at the confluence of synthetic organic chemistry and medicinal research. As a distinct molecule within the aminobipyridinone family, it serves as a focal point for understanding structure-activity relationships and developing novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-pyridin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZLYDEBSAMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608300
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
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Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79611-45-3
Record name 5′-Amino[2,3′-bipyridin]-6′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79611-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Amino[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Established Synthetic Approaches to Aminopyridines and Bipyridines

The formation of the bipyridine skeleton is a cornerstone of the synthesis. Over the years, numerous methods have been developed for creating carbon-carbon bonds between pyridine (B92270) rings and for introducing amino functionalities.

Transition-metal-catalyzed coupling reactions are among the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, which are essential for linking two pyridine rings. mdpi.comnih.gov These reactions offer a high degree of control over the substitution pattern of the resulting bipyridine.

Ullmann Reaction: This classic method involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. researchgate.netpreprints.org While traditionally requiring harsh conditions (high temperatures), modern variations have been developed that proceed under milder conditions, sometimes utilizing palladium co-catalysis. researchgate.net The Ullmann reaction is particularly useful for synthesizing symmetrical bipyridines from halopyridines. researchgate.netlboro.ac.uk

Wurtz Reaction: The Wurtz reaction, which uses sodium metal to couple two alkyl halides, can be adapted for the synthesis of symmetrical bipyridines from halopyridines. mdpi.compreprints.org However, its utility can be limited by the harshness of the reagents. preprints.org

Negishi Coupling: This powerful cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov It is highly effective for preparing unsymmetrical bipyridines due to its high yield, mild reaction conditions, and excellent functional group tolerance. preprints.orgdoaj.org For instance, a 2-pyridyl zinc halide can be coupled with a 3-halopyridine to construct the [2,3'-bipyridine] core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not directly forming a bipyridine bond, it is used to synthesize alkynyl-substituted pyridines which can be precursors to more complex bipyridine structures.

Glaser Coupling: The Glaser coupling is a copper-catalyzed oxidative coupling of terminal alkynes to form symmetric diynes. Similar to the Sonogashira reaction, it provides a route to functionalized pyridines that can be further elaborated.

Coupling ReactionReactantsCatalyst/ReagentProduct TypeKey Features
Ullmann ReactionAryl Halide + Aryl HalideCopper (Cu)Symmetrical BiarylClassic method for symmetrical bipyridines; often requires high temperatures. researchgate.net
Wurtz ReactionAlkyl/Aryl Halide + Alkyl/Aryl HalideSodium (Na)Symmetrical DimerUseful for symmetrical coupling but can have low yields for cross-coupling. mdpi.com
Negishi CouplingOrganozinc Compound + Organic HalidePalladium (Pd) or Nickel (Ni)Unsymmetrical BiarylHigh yields, mild conditions, and good functional group tolerance. preprints.orgdoaj.org
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd and Copper (Cu)Alkynyl-AromaticVersatile for introducing alkyne linkers; mild conditions.
Glaser CouplingTerminal Alkyne + Terminal AlkyneCopper (Cu)Symmetrical DiyneOldest acetylenic coupling for forming symmetrical 1,3-diynes.

The introduction of an amino group onto a pyridine ring is a critical step in the synthesis of aminopyridines. Several methods exist for this transformation.

Chichibabin Reaction: This is a classic method for the direct amination of pyridine, typically at the 2-position, using sodium amide (NaNH₂). The reaction proceeds via nucleophilic substitution of a hydride ion. wikipedia.org While effective, it often requires high temperatures and may not be suitable for substrates with sensitive functional groups. google.com

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a halogen) on the pyridine ring is displaced by an amine nucleophile. The pyridine ring must be activated by electron-withdrawing groups for this reaction to proceed efficiently.

Amination via Pyridine N-oxides: Pyridine N-oxides can be activated with reagents like tosyl chloride or phosphorus oxychloride, making the 2- and 4-positions susceptible to nucleophilic attack by amines. This provides a milder alternative to direct amination methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and general method for forming C-N bonds. It can be used to couple aryl halides or triflates with a wide variety of amines, including those on a pyridine ring.

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. mdpi.comscispace.com This approach is valued for its atom economy and operational simplicity.

Hantzsch Dihydropyridine Synthesis: This is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base to produce a 2-hydroxynicotinonitrile (B16790) derivative, which is a versatile intermediate for various pyridine compounds.

Synthesis of 2-Amino-3-cyanopyridines: A common MCR strategy involves the one-pot reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium acetate. semanticscholar.orgresearchgate.net This method provides direct access to the 2-amino-3-cyanopyridine (B104079) scaffold, which is structurally related to the pyridinone ring of the target molecule. These reactions can often be promoted by microwave irradiation to reduce reaction times and improve yields. semanticscholar.org

Multicomponent ReactionTypical Starting MaterialsCore Product Structure
Hantzsch SynthesisAldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridine/Pyridine
Guareschi-Thorpe Reactionβ-Ketoester, Cyanoacetamide, Base2-Hydroxynicotinonitrile
2-Amino-3-cyanopyridine SynthesisAldehyde, Ketone, Malononitrile, Ammonium AcetateSubstituted 2-Amino-3-cyanopyridine

Targeted Synthesis of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one and its Direct Precursors/Analogs

While general methods provide the foundational chemistry, the specific synthesis of this compound requires a targeted approach to assemble the correct isomer and introduce the functional groups in the desired positions. The synthesis can be logically divided into the formation of the core bipyridinone structure and the specific placement of the amino group.

The construction of the [2,3'-bipyridin]-6'(1'H)-one core can be achieved through several convergent strategies. A common approach involves first forming the bipyridine linkage and then constructing the pyridinone ring, or vice versa.

One plausible and efficient route utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling, to connect the two pyridine rings. For example, a suitably substituted 2-chloropyridine (B119429) or 2-bromopyridine (B144113) could be coupled with a 3-pyridylboronic acid or 3-pyridylzinc reagent. One of these coupling partners would need to bear the necessary functional groups to facilitate the subsequent cyclization into the pyridinone ring.

An alternative strategy, analogous to the synthesis of related cardiotonic agents like milrinone, involves building the pyridinone ring onto a pre-existing pyridine precursor. researchgate.netdoaj.org This typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an enaminone derived from a pyridyl ketone. For the synthesis of the [2,3'-bipyridin]-6'(1'H)-one core, this would involve a starting material like 2-acetylpyridine, which would be converted into an activated intermediate that can then undergo cyclization with a component like cyanoacetamide to form the 5'-cyano-[2,3'-bipyridin]-6'(1'H)-one, a direct precursor to the target molecule.

The introduction of the amino group at the 5'-position of the pyridinone ring is a key final step. This can be accomplished either by carrying the nitrogen functionality through the synthesis or by introducing it onto the pre-formed bipyridinone core.

A common strategy in the synthesis of related structures, such as Amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one), involves constructing the pyridinone ring from a precursor that already contains the amino group or a masked equivalent. mdpi.comwikiwand.com For instance, a multicomponent reaction using 3-aminocrotononitrile (B73559) or similar reagents can directly install the amino group during the formation of the pyridinone ring.

Alternatively, if the [2,3'-bipyridin]-6'(1'H)-one core is synthesized with a different functional group at the 5'-position, a subsequent conversion is necessary. For example:

Reduction of a Nitro Group: If a 5'-nitro derivative is synthesized, it can be readily reduced to the 5'-amino group using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Hofmann or Curtius Rearrangement: A 5'-carboxamide can be converted to the 5'-amino group via the Hofmann rearrangement (using bromine and a base). Similarly, a 5'-carboxylic acid can be converted to an acyl azide (B81097) and undergo a Curtius rearrangement to yield the amine.

Direct amination of the unsubstituted 5'-position on the bipyridinone ring is generally challenging due to the electronic nature of the pyridinone system. Therefore, the most effective syntheses typically incorporate the amino group or a direct precursor early in the synthetic sequence.

Derivatization Strategies for Aminobipyridinone Scaffolds

The this compound structure possesses multiple reactive sites amenable to derivatization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Key strategies focus on the functionalization of the exocyclic amino group and modifications of the bipyridinyl core through cross-coupling reactions.

The primary amino group is a key handle for derivatization. Standard reactions such as N-acylation and N-sulfonylation can be employed to introduce a wide variety of substituents. nih.gov For instance, reaction with acyl chlorides or sulfonyl chlorides under basic conditions would yield the corresponding amides and sulfonamides, respectively. Furthermore, N-arylation represents a powerful tool for introducing aromatic and heteroaromatic moieties. While traditional methods like nucleophilic aromatic substitution are possible, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , offer a more versatile and efficient route. nih.govmdpi.com This reaction allows for the coupling of the amino group with a broad range of aryl and heteroaryl halides or triflates, significantly expanding the accessible chemical space. nih.govmdpi.com

Another major strategy involves the derivatization of the bipyridinone core itself, which typically requires the presence of a handle such as a halogen atom (e.g., bromo- or chloro-substituents) on one of the pyridine rings. Palladium-catalyzed cross-coupling reactions are paramount in this context. The Suzuki-Miyaura coupling , which pairs an organoboron reagent (boronic acid or ester) with a halide, is extensively used to form new carbon-carbon bonds. mdpi.compreprints.org This would allow for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups onto the scaffold. The reliability and functional group tolerance of the Suzuki-Miyaura reaction have made it a cornerstone of medicinal chemistry and pharmaceutical process development. mdpi.compreprints.org

These derivatization techniques are often used in combination to rapidly build libraries of compounds from a common aminobipyridinone intermediate, facilitating the exploration of SAR and the optimization of lead compounds.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced techniques and novel catalytic systems to improve reaction outcomes, reduce environmental impact, and access novel chemical structures. The synthesis of aminobipyridinones and related heterocycles has benefited significantly from these innovations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.

In the context of heterocyclic chemistry, microwave irradiation has been successfully applied to the synthesis of various pyridone and pyridine derivatives. For example, one-pot multi-component reactions to form pyrazolo[3,4-b]pyridine derivatives showed higher yields and significantly shorter reaction times under microwave conditions compared to conventional heating. Similarly, the synthesis of 2-amino-6,7-disubstituted-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones was accomplished in just 4-7 minutes under microwave irradiation, whereas traditional heating required 2 hours. This efficiency is crucial for the rapid generation of compound libraries. The synthesis of N-substituted amides from heterocyclic amines has also been expedited using microwave irradiation, with reactions yielding products in 40-98% yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis
Reaction TypeConditionsReaction TimeYieldReference
Pyrazolo[3,4-b]pyridine SynthesisConventional HeatingNot specifiedLower preprints.org
Microwave IrradiationShorterHigher
Dihydropyrido[2,3-d]pyrimidine SynthesisConventional Heating (100°C)2 hours89-95% nih.gov
Microwave Irradiation4-7 minutes

Organo-catalysis in Aminobipyridinone Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has become the third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts.

For the synthesis of complex nitrogen-containing heterocycles like aminobipyridinones, organocatalysis offers powerful methods for controlling stereochemistry. For example, quinine-derived squaramide catalysts have been used to efficiently catalyze triple-domino reactions to provide tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantiomeric excesses. mdpi.com Asymmetric organocatalytic approaches have also been developed for the synthesis of other scaffolds like azabicyclo[2.1.1]hexanes using confined imidodiphosphorimidate (IDPi) Brønsted acids. nih.gov These catalysts activate substrates by forming iminium ions, which lowers the LUMO of the dienophile in cycloaddition reactions, leading to high levels of enantioselectivity. The principles of activating substrates through organocatalysis could be applied to multi-component reactions for the construction of the substituted pyridone core of the target molecule, potentially enabling enantioselective syntheses.

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant practical advantages over homogeneous systems, primarily the ease of separation from the reaction mixture and the potential for catalyst recycling. This simplifies product purification and reduces waste, aligning with the principles of green chemistry.

In the synthesis of pyridine and related heterocycles, several heterogeneous systems have proven effective. For instance, a novel catalyst consisting of urea-functionalized magnetic nanoparticles modified with choline (B1196258) chloride ([Fe3O4@SiO2@urea-riched ligand/Ch-Cl]) has been used for the synthesis of hybrid pyridines under solvent-free conditions. Another example is the use of silica-bonded N-propyldiethylenetriamine as a recyclable solid base catalyst for the pseudo four-component condensation reaction to produce 2-amino-3,5-dicarbonitrile-6-thiopyridines. This catalyst demonstrated consistent efficiency over consecutive reaction runs. For cycloaddition reactions, CoY zeolite has been reported as a reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and azide, offering a safer alternative to conventional Lewis acids. The application of such solid-supported catalysts could streamline the synthesis of this compound, particularly in large-scale production.

Table 2: Examples of Heterogeneous Catalysts in Heterocycle Synthesis
CatalystReaction TypeKey AdvantagesReference
Fe3O4@SiO2@urea-riched ligand/Ch-ClPyridine SynthesisMagnetic, reusable, solvent-free conditions
Silica-bonded N-propyldiethylenetriamineThiopyridine SynthesisRecyclable solid base, consistent efficiency
CoY ZeoliteTetrazole Synthesis ([3+2] cycloaddition)Reusable, safer alternative to Lewis acids

Enzymatic and Chemoenzymatic Approaches for Related Amino-Substituted Heterocycles

Biocatalysis, using isolated enzymes or whole-cell systems, provides unparalleled selectivity, particularly for the synthesis of chiral molecules. Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical reactions, can create efficient and sustainable synthetic routes to complex molecules.

While direct enzymatic synthesis of this compound is not widely reported, approaches used for structurally related amino-substituted heterocycles highlight the potential of this strategy. A notable example is the chemoenzymatic synthesis of chiral dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov This route employs a highly stereoselective hydroamination step catalyzed by ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. The enzyme catalyzes the asymmetric addition of substituted 2-aminophenols to fumarate, yielding N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (up to >99% ee). nih.gov This enzymatically generated chiral intermediate is then converted to the final heterocyclic product via an acid-catalyzed esterification-cyclization sequence. nih.gov This two-step, one-pot process demonstrates how a key enzymatic transformation can be integrated into a synthetic pathway to produce optically pure, complex heterocycles from simple achiral starting materials. nih.gov This methodology offers a promising blueprint for developing asymmetric syntheses of related amino-substituted heterocyclic scaffolds.

Spectroscopic and Structural Characterization Studies

X-ray Crystallographic Analysis of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one and its Derivatives.

Conformational Analysis in Solid State

The definitive determination of a molecule's conformation in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and, crucially, the torsional or dihedral angles that define the molecule's three-dimensional shape.

For bipyridine derivatives, a key conformational feature is the dihedral angle between the two pyridine (B92270) rings. This angle is dictated by a balance between the steric hindrance of ortho-substituents and the tendency for π-system conjugation, which favors planarity. Studies on various bipyridine isomers show that their solid-state conformation can range from nearly planar (co-planar rings) to significantly twisted. nih.govresearchgate.net For instance, in the solid-state crystal structure of 2,2'-bipyridine (B1663995), the molecule is observed to be planar and adopts a trans-conformation. researchgate.net The specific substituents on the this compound, namely the amino group and the oxo group, would be expected to play a significant role in the crystal packing through hydrogen bonding, which in turn would influence the final observed conformation.

While no specific crystallographic data exists for this compound, a hypothetical analysis would focus on the parameters listed in the table below.

Table 1: Hypothetical Parameters from Solid-State Conformational Analysis
Structural ParameterDescriptionHypothetical Significance
Dihedral Angle (Py-Py)The angle between the planes of the two pyridine rings.Indicates the degree of twist between the rings, affecting electronic conjugation.
Hydrogen Bonding NetworkIntermolecular N-H···O, N-H···N, or C-H···O interactions.Defines the supramolecular assembly and stabilizes the crystal lattice.
π-π Stacking InteractionsInteractions between the aromatic rings of adjacent molecules.Contributes to crystal packing and stability.
Tautomeric FormConfirmation of the pyridin-6'(1'H)-one lactam form versus the 2-hydroxypyridine (B17775) lactim form.Confirms the dominant tautomer in the solid state. rsc.org

Other Structural Analysis Methodologies

Beyond direct conformational analysis, other computational and graphical methods are used to understand the forces governing the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comacs.org It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is typically colored according to normalized contact distance (dnorm), where red spots highlight interactions shorter than the van der Waals radii, indicating hydrogen bonds or other strong contacts.

This analysis generates a 2D "fingerprint plot," which summarizes the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The relative area of different regions in the plot corresponds to the prevalence of specific types of interactions.

For a molecule like this compound, with its hydrogen-bond donors (-NH2, -NH) and acceptors (C=O, pyridine nitrogens), Hirshfeld analysis would be expected to reveal a rich network of interactions. Studies on other aminopyridine compounds confirm the dominance of H···H, N···H/H···N, and C···H/H···C contacts in stabilizing the crystal packing. researchgate.netiucr.orgnih.gov

Table 2: Expected Contributions to the Hirshfeld Surface for this compound (Illustrative)
Interaction TypeDescriptionAnticipated Contribution
H···HContacts between hydrogen atoms.Typically the largest contribution to the overall surface area. nih.gov
O···H / H···ORepresents hydrogen bonds involving the carbonyl oxygen and amine/amide protons.Significant, appearing as distinct "spikes" on the fingerprint plot.
N···H / H···NRepresents hydrogen bonds involving pyridine nitrogen and amine/amide protons.Significant, also visible as sharp spikes in the fingerprint plot. iucr.org
C···H / H···CWeaker interactions involving the aromatic rings.A notable contribution, appearing as "wing-like" features on the plot.
C···CRepresents π-π stacking interactions between aromatic rings.Present if the crystal packing allows for face-to-face arrangement of rings.

Computational Modeling of Molecular Conformation and Geometry

In the absence of experimental crystal data, computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular structure and properties. rsc.org DFT calculations can be used to optimize the geometry of a molecule, predicting its lowest energy conformation. ut.ac.ir Methods such as B3LYP, coupled with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to calculate structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

For this compound, a computational study would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms in the molecule, both in the gas phase and potentially in a solvent continuum model to simulate solution-phase behavior. acs.org

Conformational Search: Investigating the energy landscape associated with the rotation around the C-C bond linking the two pyridine rings to identify the global energy minimum and any rotational barriers.

Electronic Property Calculation: Determining properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

These calculations would provide theoretical insight into the molecule's intrinsic conformational preferences, which could then be compared with experimental solid-state data if it were to become available.

Table 3: Illustrative Data from a DFT-Based Geometry Optimization
ParameterExample of Calculated Value (Hypothetical)Significance
Optimized Dihedral Anglee.g., 25°Predicts the intrinsic twist between the rings in the gas phase.
C=O Bond Lengthe.g., 1.23 ÅProvides a theoretical value for comparison with experimental data.
C-NH2 Bond Lengthe.g., 1.37 ÅIndicates the degree of electron delocalization from the amino group into the ring.
HOMO-LUMO Energy Gape.g., 4.5 eVRelates to the electronic excitation properties and chemical reactivity of the molecule.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Aminobipyridinone Formation Reactions

The assembly of the aminobipyridinone structure can be achieved through several strategic pathways, each with distinct mechanistic underpinnings. These routes include nucleophilic substitutions to build the pyridine (B92270) rings, radical reactions to forge the biaryl bond, and cyclization reactions to form the pyridinone heterocycle.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone in the synthesis of pyridine-containing heterocycles. One common approach for analogous systems, such as pyrido[2,3-d]pyrimidines, involves the reaction of a pre-formed aminopyrimidine with a three-carbon unit, where an electrophilic attack occurs at the 5-position of the pyrimidine (B1678525) ring. jocpr.com This strategy highlights the importance of electron-donating groups on the pyrimidine ring to activate it towards electrophilic attack. jocpr.com

Another powerful strategy relies on the nucleophilic substitution of a halogen on a pyridine or pyrimidine ring. For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, a key step can be the nucleophilic substitution of a 4-chloro substituted pyrimidine with a suitable amine. nih.gov The mechanism of such reactions on heterocyclic rings can be complex. The geminal (same-atom) substitution pathway is often attributed to a rate-determining ionization step (SN1), whereas associative substitution (SN2) typically leads to nongeminal (different-atom) products. researchgate.net The specific pathway is influenced by electronic and steric effects of the substituents already present on the ring. researchgate.net

Radical Reaction Mechanisms

Radical reactions offer a powerful alternative for the formation of C-C bonds, including the critical biaryl linkage in bipyridine systems. Intramolecular radical substitution provides a viable pathway for preparing aminobipyridines. rsc.org In this approach, a sulfonamide linker can be used to connect a pyridyl radical to the pyridine ring that will be attacked. rsc.org

The mechanism typically involves the following key steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates an initial radical species upon heating. rsc.org

Propagation: This radical reacts with a precursor, like tris(trimethylsilyl)silane (B43935) (TTMSS), to generate the chain-propagating radical. rsc.org This silyl (B83357) radical then abstracts a halogen (e.g., bromine or iodine) from a halopyridine moiety, creating a pyridyl radical.

Cyclization: The newly formed pyridyl radical attacks the second pyridine ring intramolecularly. This attack can occur at different positions, with studies showing that both nih.govarkat-usa.org-ipso and jocpr.comarkat-usa.org-ortho substitutions are possible, leading to different regioisomers. rsc.org

Termination: The reaction is terminated by the combination of radical species.

The regiochemistry of the cyclization is dependent on the initial position of the sulfonamide linker on the pyridine ring. rsc.org For example, when the linker is at the C3-position, jocpr.comarkat-usa.org-ortho substitution products are predominantly identified. rsc.org

Cycloaddition Reactions in Heterocycle Formation

Cycloaddition reactions are highly efficient in constructing cyclic and heterocyclic systems by forming multiple bonds in a single step. numberanalytics.com These reactions are classified based on the number of π-electrons involved from each component. numberanalytics.com

[4+2] Cycloaddition: The Diels-Alder reaction is a classic example, forming six-membered rings and remaining one of the most powerful tools in this class. numberanalytics.com

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are versatile methods for synthesizing a wide array of five-membered heterocycles. numberanalytics.com This involves the reaction of a 1,3-dipole (e.g., azides, nitrones) with a dipolarophile. numberanalytics.comnih.gov A notable example is the base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides, which proceeds through a triazole-triazole isomerization to yield the final products. nih.gov

[8+2] Cycloaddition: This type of reaction, often involving heteroanalogs of heptafulvene like tropone, provides access to (7,5)-fused heterocyclic systems. researchgate.net

While cycloaddition reactions are fundamental to the synthesis of numerous heterocycles, specific applications for the direct one-step construction of the entire 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one framework are not prominently detailed in the literature. However, these methods are crucial for building precursor fragments that can be later elaborated into the target structure.

Intramolecular Cyclization Processes

The formation of the 6'(1'H)-one ring is a critical step in the synthesis of the target molecule. A well-established method for constructing 2(1H)-pyridinone rings is through the intramolecular cyclization of N-(3-oxoalkenyl)amides. arkat-usa.orgamanote.com This transformation is typically a base-catalyzed, aldol-type cyclization. arkat-usa.org

The reaction proceeds via the deprotonation of the amide at the α-carbamoyl position, which generates a carbanion. arkat-usa.org This nucleophile then attacks the carbonyl group of the oxoalkenyl fragment in an intramolecular fashion, leading to ring closure. Subsequent dehydration of the resulting aldol-type intermediate yields the stable aromatic 2(1H)-pyridinone ring. The efficiency and outcome of this cyclization are influenced by structural factors of the starting amide and the specific reaction conditions employed. arkat-usa.orgresearchgate.net For instance, secondary phenylacetamides can be cyclized using potassium tert-butoxide in THF. researchgate.net

Acid-Base Driven Reactions

Acid and base catalysis are pivotal in directing the course of many organic reactions, including the formation of heterocyclic scaffolds. As discussed previously, the intramolecular cyclization to form the pyridinone ring is a prominent example of a base-driven reaction. arkat-usa.orgresearchgate.net The base, such as potassium hydroxide (B78521) or potassium tert-butoxide, initiates the reaction by abstracting a proton to generate the key nucleophilic carbanion, triggering the cyclization cascade. arkat-usa.org

Similarly, acid catalysis can be employed. In the cyclization of enamides, protonation by a weak acid like H₃PO₄ can generate a stabilized iminium ion. beilstein-journals.org This electrophilic intermediate then undergoes cyclization via attack from a nucleophilic portion of the molecule, demonstrating how acid can be used to initiate ring-forming processes. beilstein-journals.org In the synthesis of 5-aminomethyl-2,3-dihydropyridin-4(1H)-ones, the reaction mechanism is initiated by the deprotonation of 4-dialkylaminotetrahydropyridinylidene salts by potassium hydroxide. mdpi.com This is followed by hydrolysis under the strong alkaline conditions to form a ketone, which is then deprotonated to a resonance-stabilized anion that participates in subsequent C-C bond-forming reactions. mdpi.com

Reactivity of the 5'-Amino Group

The 5'-amino group is a key functional handle on the bipyridinone scaffold, imparting nucleophilic character and allowing for a wide range of derivatizations. Its reactivity is analogous to that of other amino-substituted pyridines and related heterocycles.

One important transformation is reductive amination, which allows for the introduction of substituents onto the nitrogen atom. The Leuckart–Wallach and Eschweiler–Clarke reactions are classic examples. researchgate.netwikipedia.org In studies on analogous 3-aminopyridin-2(1H)-ones, reaction with formic acid (a condition of the Leuckart–Wallach reaction) leads to the formation of the corresponding formamides. researchgate.net The Eschweiler–Clarke reaction, which uses formaldehyde (B43269) and formic acid, can be used to introduce methyl groups, leading to tertiary N-benzyl(methyl)amino derivatives in nearly quantitative yields. researchgate.net The general mechanism of the Leuckart reaction involves the formation of an imine or N-formyl derivative, which is then reduced by formic acid or ammonium (B1175870) formate. wikipedia.orgsemanticscholar.org

The nucleophilicity of the amino group also allows it to react with various electrophiles. In analogous systems like 6-aminopyrido[2,3-d]pyrimidines, reductive amination with various aldehydes has been used to install diverse substituents. nih.gov Furthermore, the amino group on a 3,4'-bipyridine (B8713429) scaffold has been shown to react with active halogen-containing reagents, such as chloroacetone (B47974) and ethyl chloroacetate, leading to the formation of fused thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This demonstrates its ability to act as a nucleophile in both substitution and subsequent cyclization reactions. The formation of Schiff bases (imines) through reaction with aldehydes and ketones is another fundamental reaction of primary amines, which can serve as intermediates for further transformations. mdpi.com

Amine Functionalization and Derivatization Reactions

The exocyclic amino group on the pyridinone ring is a primary site for nucleophilic attack and can be readily functionalized. This allows for the introduction of a wide array of substituents, thereby modifying the compound's physicochemical properties.

Common derivatization strategies include:

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This is particularly relevant in coordination chemistry, where functionalized 2,2'-bipyridine (B1663995) ligands are synthesized for use in catalysis. For instance, ruthenium(II) complexes bearing N,N'-dimethylated bipyridine-diamine ligands have been developed for the alkylation of alcohols, nitriles, and other amines. rsc.org

Acetylation: Acetylation of the amine is a common derivatization technique. Using reagents like acetic anhydride (B1165640), an acetyl group can be added. nih.gov This method is often employed to protect the amine group during subsequent reactions or to enhance detection in analytical techniques like 13C NMR spectroscopy. nih.gov The reaction of acetic anhydride with amines is typically rapid and high-yielding, even in aqueous media. nih.gov

Amide Formation: The amino group can react with acyl chlorides or carboxylic acids (often with a coupling agent) to form amide bonds. This is a fundamental transformation for building larger molecular structures.

Precursor Strategies: In more complex syntheses, such as the functionalization of oligodeoxyribonucleotides, amino groups are modified using "precursor" molecules. For example, a primary amine can be reacted with reagents like dimethyl oxalate (B1200264) to introduce methoxyoxalamido modifiers, which can then be used for further conjugation. nih.gov

The table below summarizes common amine functionalization reactions applicable to this compound.

Reaction TypeReagent ClassProduct Functional GroupSignificance
Alkylation Alkyl halides, AlcoholsSecondary/Tertiary AmineCatalyst design, modifying electronic properties
Acetylation Acetic AnhydrideAcetamideAmine protection, analytical derivatization nih.gov
Amide Coupling Acyl Chlorides, Carboxylic AcidsAmidePeptide synthesis, building block for larger molecules
Reductive Amination Aldehydes/Ketones, Reducing AgentSecondary/Tertiary AmineC-N bond formation

Participation in Condensation Reactions

Condensation reactions are crucial for the synthesis of the pyridinone core itself and for its subsequent elaboration. nih.gov The amino group of this compound can act as a nucleophile in condensation reactions with carbonyl compounds.

For example, analogous structures like 4-aminoantipyrine (B1666024) are known to condense with ethyl acetoacetate (B1235776) and other activated carbonyl compounds to form more complex heterocyclic systems. researchgate.net Similarly, the formation of various pyridine derivatives often involves the condensation of smaller fragments, such as the reaction of an enamine with a malonate derivative or the multicomponent condensation of malononitrile (B47326) with aldehydes. nih.govnih.gov These established routes highlight the potential of the aminobipyridinone scaffold to participate in reactions that expand its heterocyclic framework. nih.govnih.gov

Reactivity of the Pyridinone Moiety

The pyridinone ring is not an inert scaffold; its unique electronic structure and ability to tautomerize confer significant reactivity, providing multiple avenues for functionalization.

Tautomerism and its Impact on Reactivity

The 6'(1'H)-pyridinone ring exists in a tautomeric equilibrium with its aromatic alcohol isomer, 5'-Amino-6'-hydroxy-[2,3'-bipyridine]. This keto-enol tautomerism is a defining feature of its chemistry.

Pyridinone (Keto) Form: This is the amide tautomer and is typically the more stable and predominant form, especially in the solid state. nih.gov The reactivity is characteristic of amides and vinylogous amides.

Hydroxypyridine (Enol) Form: This is the aromatic alcohol tautomer. While often the minor component in equilibrium, its presence provides a different set of reactive sites, particularly the nucleophilic hydroxyl group.

The position of this equilibrium can be influenced by the solvent, pH, and the nature of other substituents on the rings. acs.org This tautomerism has a profound impact on reactivity:

Ambident Nucleophilicity: The molecule can react as a nucleophile through either the ring nitrogen (in the keto form) or the exocyclic oxygen (in the enol form). Alkylation, for instance, can potentially occur at either the N1' or the O6' position, leading to different product isomers.

Aromaticity: The hydroxypyridine form is fully aromatic, which can influence its participation in electrophilic aromatic substitution reactions.

Studies on related amino-heterocycles, such as 2-aminopyrrole and 2-amino-pyrimidinones, confirm that the amino group also has an imino tautomer (e.g., 5'-Imino-[2,3'-bipyridin]-6'(1'H)-one), though the amino form is generally predominant. nih.govresearchgate.netmdpi.com

Tautomeric FormKey Reactive SitePotential Reactions
Pyridinone (Keto) N1'-H, C5'-NH2N-Alkylation, N-Acylation
Hydroxypyridine (Enol) C6'-OHO-Alkylation (ether formation), O-Acylation (ester formation)
Imino (Amine Tautomer) C5'=NHReactions at the imine nitrogen

Functionalization of the Pyridinone Ring System

Beyond the existing amino group, the pyridinone ring itself offers several positions for derivatization. nih.gov Synthetic strategies have been developed to modify the substitution pattern of various 2-pyridone cores. diva-portal.org This can involve electrophilic substitution on the ring, directed by the existing activating groups (the amino and pyridinone nitrogen/oxygen). For example, reactions can target the carbon atoms of the pyridinone ring, as demonstrated in the synthesis of 5-substituted dihydropyridin-4(1H)-ones, where new C-C bonds are formed. nih.gov The development of such methods is crucial for creating libraries of analogs for applications in medicinal chemistry. diva-portal.org

Regioselectivity and Stereoselectivity in Aminobipyridinone Chemistry

Given the multiple reactive sites on this compound (the two pyridine rings, the exocyclic amine, the pyridinone nitrogen, and the pyridinone oxygen), controlling the site of reaction—regioselectivity—is a critical challenge.

The outcome of a reaction is determined by a combination of factors:

Electronic Effects: The electron-donating amino group and the electron-withdrawing nature of the pyridinone carbonyl and the second pyridine ring create a complex electronic landscape, directing incoming electrophiles or nucleophiles to specific positions.

Steric Hindrance: The accessibility of different sites can dictate the regiochemical outcome. Bulky reagents may preferentially react at less hindered positions.

Reaction Conditions: Factors such as the choice of catalyst, solvent, and temperature can significantly influence which of several possible reaction pathways is favored. beilstein-journals.org

In reactions involving the formation of new chiral centers, controlling the three-dimensional arrangement of atoms—stereoselectivity—is also paramount. While the parent molecule is achiral, reactions at its prochiral centers can generate enantiomers or diastereomers. For example, in the synthesis of related pyridine-containing molecules, controlling the nucleophilic attack on an aziridine (B145994) ring can lead to different regioisomers and stereoisomers. mdpi.com The principles of regioselective synthesis seen in the reactions of β-aminoenones (the pyridinone core is a type of enone) and in directed cyclizations via the "tert-amino effect" are highly relevant to predicting and controlling the reactivity of this bipyridinone system. utwente.nlrsc.org

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the complex relationship between the structure of a molecule and its electronic characteristics.

DFT-based geometry optimizations are routinely used to predict the three-dimensional structure of molecules. For 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one, calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost nih.gov. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

The bipyridine core is expected to exhibit some degree of torsional flexibility around the C2-C3' single bond, with the minimum energy conformation balancing steric hindrance and electronic conjugation effects. The pyridinone ring itself is anticipated to be nearly planar. Analysis of the Natural Bond Orbitals (NBO) can reveal the charge distribution across the molecule, confirming the electron-withdrawing nature of the nitrogen atoms and the carbonyl oxygen, which would possess significant negative partial charges. Conversely, the hydrogen atoms of the amino group and the N-H bond of the pyridinone would carry positive partial charges.

Table 1: Representative Calculated Geometric Parameters for Aminopyridinone Systems Note: These are typical values based on DFT calculations of analogous structures and may not represent the exact values for this compound.

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C=O 1.21 - 1.24
C-N (amide) 1.37 - 1.40
C-C (ring) 1.38 - 1.42
C-N (ring) 1.33 - 1.38
C-NH2 1.36 - 1.38
C-C (inter-ring) 1.47 - 1.49
C-N-C (ring) 118 - 122
C-C-C (ring) 117 - 121
O=C-N (amide) 122 - 125

The concept of aromaticity is crucial to understanding the stability and reactivity of cyclic conjugated systems. Aromaticity can be quantified using several computational indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system nih.govresearchgate.net. For this compound, the pyridine (B92270) ring is expected to have a high HOMA value, confirming its aromatic character. The pyridinone ring, due to the presence of the sp2-hybridized carbonyl carbon and the interruption of the pure π-system, would likely exhibit a reduced but still significant HOMA value, indicating partial aromatic character dtu.dk.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(0) or NICS(1)zz) is indicative of a diatropic ring current, a hallmark of aromaticity nih.govresearchgate.net. The pyridine ring would show a significantly negative NICS value. The pyridinone ring's NICS value would be less negative than that of pyridine but would still likely indicate aromatic character researchgate.netresearchgate.net.

Heterocyclic compounds containing amino and hydroxyl/oxo functionalities frequently exhibit tautomerism, which can significantly impact their chemical and biological properties. For this compound, two primary tautomeric equilibria are of interest.

Lactam-Lactim Tautomerism: The pyridinone ring can exist in the amide-like lactam form (the -C(=O)-NH- group) or the enol-like lactim form (the -C(OH)=N- group). Computational studies on related 2-pyridone systems consistently show that the lactam tautomer is significantly more stable than the lactim form, often by several kcal/mol in the gas phase and in various solvents researchgate.netresearchgate.net. This preference is attributed to the greater resonance stabilization of the amide group.

Amino-Imino Tautomerism: The 5'-amino group can potentially tautomerize to an imino form. However, quantum chemical calculations on 2-aminopyridine (B139424) and related structures have demonstrated that the canonical amino tautomer is overwhelmingly the most stable form, with the imino tautomers being higher in energy by more than 10 kcal/mol researchgate.netscispace.com.

The relative energies of these various tautomers can be calculated using DFT, allowing for the construction of a potential energy landscape. The results consistently indicate that the this compound form is the global minimum on this landscape.

Table 2: Representative Relative Gibbs Free Energies (ΔG) for Tautomers of Aminopyridone Systems Note: Values are illustrative, based on computational studies of analogous systems (e.g., 2-aminopyridine, 2-pyridone) at the B3LYP level of theory. researchgate.netscispace.com

Tautomeric Form Description Representative ΔG (kcal/mol)
Lactam / Amino Most Stable Form 0.0 (Reference)
Lactim / Amino Enol form of pyridinone ring +7 to +12
Lactam / Imino Imino form of amino group > +13

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic transitions and chemical reactivity youtube.com.

HOMO: As a measure of the ability to donate electrons, the HOMO is typically localized on the most electron-rich parts of the molecule. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-donating amino group and the pyridinone ring.

LUMO: As a measure of the ability to accept electrons, the LUMO is generally found on electron-deficient regions. The LUMO is likely to be a π*-antibonding orbital distributed across the entire bipyridine system, particularly the pyridine ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum rsc.orgresearchgate.net. The presence of the conjugated bipyridine system and the amino group is expected to result in a relatively small HOMO-LUMO gap, indicative of a molecule that is readily polarizable and reactive.

Table 3: Representative Frontier Orbital Energies for Substituted Bipyridine Derivatives Note: These values are illustrative, based on DFT calculations of similar heterocyclic systems. nih.govnih.gov

Parameter Representative Energy (eV)
EHOMO -5.5 to -6.5
ELUMO -1.5 to -2.5
ΔE (Gap) 3.5 to 4.5

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules ijcce.ac.irresearchgate.netnih.gov. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted spectrum would likely be characterized by intense absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated bipyridine system. The lowest energy transition, corresponding to the HOMO → LUMO excitation, would be of particular interest as it defines the color and photochemical properties of the compound. Solvatochromic effects can also be modeled by incorporating a Polarizable Continuum Model (PCM) in the calculations, which can predict how the absorption spectrum shifts in different solvents ijcce.ac.ir.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS).

A plausible reaction to model would be a step in the synthesis of this compound, such as the amination of a precursor molecule. The computational process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Transition State Search: A transition state structure connecting reactants to products is located. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate researchgate.netscispace.com.

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified TS correctly connects the desired reactant and product minima.

Calculating Activation Barriers: The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For instance, in a hypothetical nucleophilic aromatic substitution to introduce the amino group, DFT calculations could model the approach of the aminating agent, the formation of a Meisenheimer-like intermediate, the transition state for the departure of the leaving group, and the final product. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility chemrxiv.orgnih.gov. Computational studies on proton transfer reactions in similar aminopyridine systems have calculated activation barriers to be around 45 kcal/mol, indicating a significant energy requirement for such processes without a catalyst researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their conformational flexibility, solvation, and interactions with other molecules over time. nih.gov While specific MD simulations for this compound are not readily found in the literature, the methodology is highly applicable.

Potential Applications of MD Simulations:

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. The rotational barrier around the bond connecting the two pyridine rings is a key conformational feature that could be investigated.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide a detailed understanding of how the solvent interacts with the different functional groups of the molecule and how this affects its conformation and reactivity.

Interaction with Biomolecules: If this compound is being considered as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can reveal the key interactions responsible for binding and provide information on the stability of the protein-ligand complex.

A typical MD simulation involves defining a force field that describes the interactions between all atoms in the system, and then solving Newton's equations of motion to propagate the system forward in time. nih.gov The resulting trajectory provides a wealth of information that can be analyzed to understand the dynamic behavior of the molecule.

Computational Design of Related Bipyridine-Containing Chemical Entities

The bipyridine scaffold is a versatile building block in supramolecular chemistry and materials science. Computational design plays a crucial role in the development of new bipyridine-containing molecules with specific functions. researchgate.netmdpi.com

Bipyridines are renowned for their ability to chelate metal ions. researchgate.netmdpi.comnih.gov Computational methods can be employed to design new ligands based on the this compound structure with enhanced affinity and selectivity for specific metal ions.

Computational Design Strategies:

StrategyDescription
DFT Calculations of Binding Energies The binding energy of the ligand to different metal ions can be calculated using DFT. This allows for the screening of various ligand modifications to identify those that lead to stronger binding. researchgate.net
Ligand Field Theory Calculations These calculations can predict the electronic structure and spectroscopic properties of the resulting metal complexes, which is important for applications in catalysis and photochemistry.
Molecular Mechanics and Docking For designing ligands that can bind to metalloproteins, molecular mechanics and docking can be used to predict the binding mode and affinity of the ligand in the protein's active site.

The amino and pyridinone functionalities of this compound offer additional coordination sites that could be exploited in the design of polydentate ligands. Computational studies can guide the chemical modifications needed to optimize the geometry of the binding pocket for a target metal ion.

The directional nature of the interactions involving bipyridine units makes them excellent candidates for the construction of self-assembling molecular systems. nih.govacs.org Computational design can be used to predict and control the formation of complex supramolecular architectures.

Computational Approaches for Designing Self-Assembling Systems:

Molecular Modeling: Building and visualizing potential supramolecular assemblies to assess their structural feasibility.

Monte Carlo and Molecular Dynamics Simulations: Simulating the self-assembly process to understand the thermodynamic and kinetic factors that govern the formation of the desired structure.

Quantum Chemical Calculations: Calculating the strength of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive the self-assembly.

By computationally exploring different building blocks and linkage strategies, it is possible to design molecules that will spontaneously assemble into desired nanostructures, such as molecular polygons, cages, or coordination polymers. The functional groups on this compound, particularly the amino group capable of hydrogen bonding, provide additional handles for directing self-assembly processes.

Applications in Advanced Chemical Synthesis and Material Science

5'-Amino-[2,3'-bipyridin]-6'(1'H)-one as a Versatile Synthetic Building Block

The utility of this compound as a foundational component in organic synthesis is multifaceted. Its reactive sites allow for a variety of chemical transformations, making it an ideal starting point for the synthesis of more elaborate molecules.

The bipyridine framework of this compound serves as a robust scaffold for the assembly of intricate polyheterocyclic systems. nih.govunimi.it These complex structures are of significant interest due to their diverse applications in medicinal chemistry and materials science. The presence of multiple nitrogen atoms and a carbonyl group within the core structure of this compound provides multiple points for annulation and fusion of additional heterocyclic rings. researchgate.net Synthetic strategies such as cascade reactions, multicomponent reactions, and cycloaddition processes can be employed to build upon this central scaffold, leading to the formation of novel fused and bridged heterocyclic compounds. For instance, the amino group can be diazotized and subsequently converted into other functional groups, or it can participate in condensation reactions to form new rings. nih.gov Similarly, the pyridone tautomer offers opportunities for N-alkylation and other modifications. The strategic combination of these reactions allows for the systematic construction of polyheterocyclic systems with a high degree of structural complexity and diversity. nih.gov

This compound is a valuable precursor for the synthesis of a wide array of advanced organic molecules. mdpi.com Its functional groups can be readily modified to introduce new chemical properties and functionalities. For example, the amino group can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments through amide bond formation. The pyridone ring can undergo various transformations, including substitution reactions at the nitrogen or carbon atoms. These modifications can be used to tune the electronic and steric properties of the molecule, making it suitable for specific applications. The bipyridine core itself is a key structural motif in many functional organic molecules, including those with interesting photophysical, electronic, or biological properties.

The structural framework of this compound is well-suited for use as a scaffold in combinatorial chemistry. chimia.ch Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. The multiple reactive sites on the this compound molecule allow for the systematic introduction of a variety of substituents at different positions. This "decoration" of the central scaffold can be achieved using a range of chemical reactions, leading to the generation of a diverse library of compounds with a common core structure but different peripheral groups. acs.org This approach is particularly useful in drug discovery and materials science, where the screening of large compound libraries is often necessary to identify lead compounds with optimal activity or properties. The ability to generate a library of derivatives from a single, readily accessible scaffold like this compound significantly accelerates the discovery process. rsc.org

The inherent chemical functionality of this compound can be further enhanced through targeted derivatization. google.comnih.govresearchgate.net By strategically modifying the molecule, it is possible to introduce new properties or to fine-tune existing ones. For example, the introduction of specific functional groups can enhance the molecule's solubility, its ability to bind to specific targets, or its performance in a particular application. Derivatization can also be used to attach the molecule to a solid support for use in solid-phase synthesis or to create fluorescently labeled probes for biological imaging. The versatility of the bipyridine scaffold allows for a wide range of derivatization strategies to be employed, providing a powerful means of tailoring the properties of the molecule to meet the demands of a specific application. labinsights.nl

Coordination Chemistry and Metal Complexation

The nitrogen atoms within the bipyridine core of this compound make it an excellent ligand for the coordination of metal ions. cmu.edu This ability to form stable metal complexes has led to its exploration in the field of coordination chemistry and the design of novel metal-based materials. acs.org

This compound and its derivatives are highly effective ligands for the formation of transition metal complexes. cmu.edugoogle.com The two nitrogen atoms of the bipyridine unit can chelate to a metal center, forming a stable five-membered ring. The amino group at the 5'-position can also participate in coordination, potentially leading to different binding modes and complex geometries. The electronic properties of the ligand, and thus the resulting metal complex, can be tuned by modifying the substituents on the bipyridine ring. This allows for the rational design of metal complexes with specific electronic, magnetic, or catalytic properties. cmu.edu The resulting transition metal complexes have potential applications in catalysis, sensing, and as building blocks for supramolecular assemblies. cmu.edu

Below is a table summarizing some of the transition metal complexes formed with amino-bipyridine ligands, showcasing the versatility of this ligand class.

Metal IonAncillary LigandsResulting ComplexReference
Mn(II)Cl⁻, H₂O[Mn(5,5'-diamino-2,2'-bipyridine)₃]Cl₂·6H₂O cmu.edu
Fe(II)SO₄²⁻, H₂O[Fe(5,5'-diamino-2,2'-bipyridine)₃]SO₄·6H₂O cmu.edu
Ni(II)Cl⁻, H₂O[Ni(5,5'-diamino-2,2'-bipyridine)₃]Cl₂·6H₂O cmu.edu
Cu(II)Cl⁻[CuCl₂(5,5'-diamino-2,2'-bipyridine)] cmu.edu
Zn(II)NO₃⁻[Zn(NO₃)₂(5,5'-diamino-2,2'-bipyridine)] cmu.edu
Cd(II)Cl⁻[Cd(µ-Cl)₂(5,5'-diamino-2,2'-bipyridine)] cmu.edu
Ag(I)NO₃⁻[Ag(NO₃)(5,5'-diamino-2,2'-bipyridine)] cmu.edu

Formation of Supramolecular Architectures and Self-Assembled Systems

The structure of this compound contains multiple functional groups capable of engaging in non-covalent interactions, making it an excellent candidate for constructing supramolecular architectures. The self-assembly process is driven by a combination of hydrogen bonding, metal coordination, and π-π stacking interactions.

The primary amino group (-NH2) and the amide proton (N-H) of the pyridinone ring are potent hydrogen-bond donors. youtube.comkhanacademy.org Conversely, the pyridinone carbonyl oxygen (C=O) and the nitrogen atoms of the pyridine (B92270) rings act as hydrogen-bond acceptors. mdpi.com This multiplicity of donor and acceptor sites allows for the formation of intricate and stable hydrogen-bonded networks. rsc.org The self-assembly of amino acids with aromatic residues into complex nanostructures, driven by a combination of hydrogen bonding and hydrophobic interactions, serves as a bio-inspired model for the potential of this compound. nih.gov

Furthermore, the 2,2'-bipyridine (B1663995) moiety is a classic and powerful chelating ligand for a vast range of metal ions. This allows for the use of metal coordination as a highly directional and predictable tool to drive the self-assembly of discrete, multi-component structures such as metallohydrogels or complex cages. acs.org The integration of a ruthenium(II) tris(bipyridine) complex with a tripeptide, for instance, has been shown to produce a supramolecular metallohydrogelator. acs.org While specific studies on this compound are emerging, the principles established with related amino acid and bipyridine systems suggest its strong potential in creating programmed, functional supramolecular materials. nih.gov

Metal-Mediated Catalysis utilizing Bipyridinone Ligands

Bipyridinone-based ligands, particularly close structural analogs of this compound, have been identified as highly effective "cooperating ligands" in transition metal catalysis. jiaolei.groupnih.gov Unlike traditional "spectator" ligands, cooperating ligands actively participate in bond-breaking and bond-forming steps during the catalytic cycle. nih.gov

Research has focused extensively on the ligand [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) in palladium-catalyzed C-H activation reactions, such as the direct arylation of arenes. scispace.com In these reactions, the bipyridinone ligand plays a dual role. After coordinating to the palladium center, the pyridinone moiety is deprotonated, and the resulting anionic oxygen atom acts as an internal base. scispace.com This internal base assists in the cleavage of a C-H bond on the substrate through a mechanism known as the concerted metalation-deprotonation (CMD) pathway. scispace.comuva.es This metal-ligand cooperation (MLC) provides a significant kinetic advantage, as it avoids the need for an external base to compete for a coordination site on the metal. scispace.comnih.govresearchgate.net

The result is a dramatic acceleration of the catalytic process, allowing reactions to proceed under milder conditions and with greater efficiency. For example, the Pd-catalyzed direct arylation of pyridine is 5-8 times faster with the bipy-6-OH ligand compared to systems using standard N-chelating ligands like phenanthroline. scispace.com The presence of the 5'-amino group in this compound is expected to further modulate the electronic properties of the ligand, potentially enhancing its coordinating ability and catalytic activity.

Table 1: Comparison of Catalytic Efficiency in Direct Arylation of Toluene with p-CF3C6H4I
Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / bipy-6-OH130620 uva.es
Pd(OAc)₂ / bipy-6-OH1302491 uva.es
Pd(OAc)₂ / bipy-6-OH / PCy₃130690 uva.es
Pd(OAc)₂ / bipy-6-OH / PCy₃100392 uva.esrsc.org

Optoelectronic Materials Applications

The conjugated π-system of the bipyridine core, combined with the influence of the amino and pyridinone substituents, imparts valuable photophysical properties to this compound, making it a target for optoelectronic applications. vulcanchem.com

Role as Luminophores in Organic Light-Emitting Diodes (OLEDs)

Bipyridine derivatives are a well-established class of materials for use in Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com They can be used as fluorescent emitters themselves or as ligands in highly efficient phosphorescent metal complexes, particularly with iridium(III). nih.gov The incorporation of substituents like hydroxyl or amino groups can significantly enhance their luminescent properties. For example, certain 3-hydroxy-2,2'-bipyridine derivatives exhibit exceptionally high fluorescence quantum yields in the solid state, reaching up to 92.9%, which is a critical attribute for efficient OLED devices. researchgate.net

Metal complexes of substituted bipyridines are particularly noteworthy. Homoleptic iridium(III) complexes based on phenyl-substituted bipyridine ligands have been developed as intense sky-blue phosphorescent emitters with absolute quantum efficiencies in thin films as high as 0.81 and external quantum efficiencies (EQE) in devices reaching 14.9%. nih.gov While specific performance data for this compound is proprietary to materials research, its structural features align with those of other high-performance luminophores, suggesting its potential as an emitter or as a ligand in triplet emitters for OLEDs.

Table 2: Representative Photophysical Properties of Substituted Bipyridine Luminophores
Compound ClassSolvent/StateEmission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (cm⁻¹)Reference
α-biphenylamino-2,2′-bipyridinesTHF443–505up to 49.1%~7000–8000 mdpi.com
4,5-Diaryl-3-hydroxy-2,2'-bipyridinesAcetonitrile509–579Low~10000–12000 researchgate.net
4,5-Diaryl-3-hydroxy-2,2'-bipyridinesPowder535–562up to 92.9%N/A researchgate.net
Ir(III) Phenyl-bipyridine ComplexesThin Film479–48872–81%N/A nih.gov

Donor-Acceptor (D-A) Systems in Organic Electronics

The molecular structure of this compound inherently constitutes a donor-acceptor (D-A) system. The amino group serves as a strong electron donor, while the electron-deficient bipyridinone ring system acts as the electron acceptor. nih.gov This arrangement is fundamental to many functional organic electronic materials. nih.govresearchgate.net

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor moiety. nih.gov This process creates an excited state with significant intramolecular charge transfer (ICT) character. nih.govnih.gov Molecules with strong ICT properties often exhibit pronounced solvatochromism, where their fluorescence emission color changes with the polarity of the surrounding medium. nih.gov This charge-separated excited state is crucial for applications in areas like photovoltaics and nonlinear optics. In some D-A systems, structural relaxation in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which often gives rise to dual fluorescence and sensitivity to environmental viscosity. nih.govresearchgate.net

Applications in Electrosynthesis

The redox-active nature of the bipyridine framework and the presence of electrochemically susceptible functional groups suggest that this compound could be a valuable subject for electrochemical studies and applications.

Electrochemical Transformation Studies

The electrochemical behavior of bipyridine derivatives and their metal complexes has been extensively studied, often revealing quasi-reversible one-electron redox processes observable by cyclic voltammetry. iieta.orgnih.gov The bipyridine system can be reduced, while the amino group is susceptible to oxidation. This dual redox activity within a single molecule makes it an interesting target for electrochemical transformation studies.

Cyclic voltammetry is the primary technique used to investigate such compounds, allowing for the determination of reduction and oxidation potentials, the stability of the resulting radical ions, and the kinetics of electron transfer. researchgate.nettheijes.com While specific electrochemical studies on this compound have not been widely published, the behavior of related pyrimidine (B1678525) and dihydroxybenzene derivatives has been investigated. mdpi.comresearchgate.net These studies often explore how electrochemical oxidation can lead to the formation of new compounds or polymeric films on an electrode surface, a process that can be controlled by parameters like potential, scan rate, and solvent. mdpi.commdpi.com Investigating the electrochemical transformations of this compound could reveal pathways to new molecular structures or electrodeposited functional materials.

Electrode Material Influence

The choice of electrode material is a critical parameter in the electrochemical analysis of organic molecules, as it can significantly influence the thermodynamics and kinetics of electron transfer processes. researchgate.net For a compound such as this compound, which possesses multiple redox-active sites including the bipyridine system and the amino group, the electrode material dictates the success and selectivity of electrochemical transformations. researchgate.net While direct electrochemical studies on this specific molecule are not extensively detailed in current literature, the influence of electrode materials can be inferred from studies on related organic and bipyridine compounds. numberanalytics.comresearchgate.netnih.gov

Commonly used electrode materials include glassy carbon (GC), graphite, platinum (Pt), gold (Au), and various chemically modified electrodes. researchgate.netnih.gov The interaction between the electrode surface and the organic molecule can affect redox potentials and reaction pathways. nih.gov For instance, carbon-based electrodes like glassy carbon are often favored for studying organic compounds due to their wide potential window and chemical inertness. researchgate.netacs.org However, surface passivation or fouling can occur, where reaction products adsorb onto the electrode, impeding further electron transfer. researchgate.net Noble metal electrodes such as platinum and gold may offer catalytic activity or specific adsorption characteristics that can be exploited, but they can also be more susceptible to poisoning by species like sulfur-containing compounds. numberanalytics.com

The selection of an appropriate electrode is therefore often empirical, aimed at achieving reproducible and well-defined electrochemical signals for the compound under investigation. researchgate.net The stability of the electrode itself is also a crucial factor, as corrosion or degradation can affect the accuracy and repeatability of electrochemical measurements. numberanalytics.com

Table 1: Generalized Influence of Common Electrode Materials on the Electrochemical Analysis of Organic Compounds like this compound.
Electrode MaterialTypical Characteristics and Influence on Analysis
Glassy Carbon (GC) / GraphiteWide potential window, generally inert, low background current. Susceptible to surface fouling by reaction products or intermediates. researchgate.net
Platinum (Pt)Catalytically active for certain reactions (e.g., hydrogen evolution). Wide anodic potential window but limited cathodic range in protic media. Surface can be poisoned.
Gold (Au)Good for studying thiol-based compounds via self-assembled monolayers. Surface can be readily modified. Prone to oxide formation at positive potentials.
Boron-Doped Diamond (BDD)Extremely wide potential window, low background current, and high resistance to fouling. Can promote different reaction pathways compared to carbon electrodes.
Chemically Modified Electrodes (CMEs)Surface is intentionally modified to enhance selectivity, sensitivity, or stability. For bipyridine compounds, electrodes could be modified with polymers or metal complexes to pre-concentrate the analyte or catalyze its reaction. nih.gov

Development of Smart Materials

Smart materials are designed to respond in a programmable and often reversible way to external stimuli, such as changes in pH, temperature, light, or the presence of specific chemical species. nih.govencyclopedia.pub The molecular structure of this compound provides several functional features that make it a promising building block for such materials. The bipyridine unit is a well-known chelating ligand that can coordinate with a wide variety of metal ions. mdpi.comnih.gov This coordination capability allows for the design of materials that can change their properties—such as color, fluorescence, or mechanical strength—upon binding to a specific metal. mdpi.commdpi.com

Furthermore, the presence of both hydrogen bond donors (the amino group and the N-H of the pyridinone ring) and acceptors (the carbonyl oxygen and the pyridine nitrogens) makes the molecule highly suitable for constructing supramolecular assemblies. researchgate.net These non-covalent interactions are fundamental to the formation of responsive soft matter, including gels and liquid crystals. acs.orgmdpi.com By modifying the molecular structure, for example, by attaching polymeric chains or other functional groups, the responsiveness can be tuned for specific applications, such as sensors, drug delivery systems, or self-healing materials. mdpi.comnih.gov

Supramolecular hydrogels are a class of soft materials in which small molecules, known as hydrogelators, self-assemble in water to form three-dimensional networks that immobilize the solvent. nih.govacs.org This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects. nih.gov The structure of this compound incorporates several key features essential for a hydrogelator.

The formation of these hydrogels can often be triggered by an external stimulus. For molecules containing amino groups, a change in pH can alter the protonation state, thereby modulating the intermolecular interactions and triggering a sol-gel transition. nih.gov Similarly, the metal-coordinating ability of the bipyridine unit could be used to induce or strengthen gelation in the presence of specific metal ions, leading to chemoresponsive hydrogels. encyclopedia.pub

Table 2: Potential Role of Functional Groups in this compound in Hydrogel Formation.
Functional Group / Structural FeaturePotential Non-Covalent InteractionRole in Self-Assembly and Gelation
Bipyridine Coreπ-π StackingPromotes directional, long-range ordering into nanofibers. researchgate.net
Amino Group (-NH₂)Hydrogen Bonding (Donor)Forms intermolecular links to build the 3D network; allows for pH-responsiveness. nih.gov
Pyridinone N-HHydrogen Bonding (Donor)Participates in creating a robust hydrogen-bonded network. acs.org
Pyridinone C=OHydrogen Bonding (Acceptor)Acts as a key site for intermolecular hydrogen bonding. researchgate.net
Pyridine NitrogensMetal Coordination, Hydrogen Bonding (Acceptor)Allows for cross-linking with metal ions, creating stimuli-responsive gels. mdpi.com

The design of functional soft matter systems relies on engineering molecular-level interactions to achieve desired macroscopic properties. mdpi.comnih.gov The structure of this compound aligns with several key design principles for creating chemoresponsive and self-assembling soft materials.

Molecular Recognition and Stimuli-Responsiveness: A primary design principle is the incorporation of specific recognition sites that can respond to external cues. The bipyridine moiety is an excellent metal-ion binding site, which can be used to trigger assembly, disassembly, or a change in the material's properties upon exposure to specific metal ions. mdpi.commdpi.com The amino group provides a site for pH-responsiveness, as changes in pH will alter its protonation state and its ability to form hydrogen bonds. nih.gov

Hierarchical Self-Assembly: Effective soft materials are often formed through a hierarchical assembly process where molecules first form primary structures (like fibers or sheets), which then entangle or associate to create a macroscopic 3D network. acs.org The design of this compound supports this, with π-π stacking potentially driving the initial 1D assembly and hydrogen bonding providing the lateral connections to build the larger structure. researchgate.netdodynet.eu

Control of Non-Covalent Interactions: The balance of different non-covalent forces is crucial. The combination of strong, directional hydrogen bonds with less-directional but significant π-π stacking and hydrophobic interactions is a powerful strategy for creating stable yet dynamic materials. dodynet.eu The properties of the resulting soft matter can be tuned by chemically modifying the parent molecule to enhance or weaken specific interactions.

Dynamic and Reversible Systems: Many smart materials rely on the dynamic and reversible nature of non-covalent bonds. encyclopedia.pub Systems built from this compound could be designed to be reversible. For example, a hydrogel formed by metal-ion coordination could be dissolved by adding a stronger chelating agent, and a pH-responsive gel could transition between sol and gel states by cycling the pH. nih.govmdpi.com These principles allow for the creation of materials with tunable, adaptive, and functional properties.

Future Directions in Research on 5 Amino 2,3 Bipyridin 6 1 H One

Exploration of Novel Synthetic Pathways

Key areas for investigation include:

One-Pot and Multi-component Reactions (MCRs): Designing convergent synthetic strategies where multiple starting materials react in a single vessel to form the target compound can significantly improve efficiency. nih.govnih.gov MCRs are advantageous for their step- and atom-economy, reduction of waste, and ability to generate molecular complexity in a single operation. clockss.orgresearchgate.net Research could focus on identifying suitable reaction partners and conditions for a one-pot synthesis that assembles the bipyridinone core directly.

Advanced Catalytic Cross-Coupling: The Suzuki-Miyaura reaction is a common method for forming the bipyridine core. nih.gov Future work could explore alternative or enhanced palladium- and nickel-catalyzed cross-coupling reactions that offer milder conditions, broader functional group tolerance, and higher yields.

C-H Activation Strategies: Direct C-H functionalization represents a powerful and atom-economical approach to synthesis. Research into the regioselective C-H amination or coupling of a pre-formed [2,3'-bipyridin]-6'(1'H)-one core could provide more direct and efficient pathways, avoiding the need for pre-functionalized starting materials like halogenated pyridines.

Table 1: Comparison of Potential Synthetic Approaches
Synthetic ApproachDescriptionPotential AdvantagesResearch Challenges
Multi-component Reactions (MCRs)Combining three or more reactants in a single step to form the final product. clockss.orgHigh step- and atom-economy, reduced waste, operational simplicity. researchgate.netIdentifying compatible reactants and optimal reaction conditions; controlling regioselectivity.
Flow ChemistryPerforming reactions in continuous flow reactors instead of batch production.Improved safety, scalability, precise control over reaction parameters, and potential for higher yields.Initial setup costs; optimization of flow parameters for specific reaction steps.
C-H FunctionalizationDirectly converting a C-H bond into a C-C or C-N bond, bypassing pre-functionalization steps.Increased atom economy, fewer synthetic steps, access to novel derivatives.Achieving high regioselectivity on the pyridine (B92270) rings; identifying suitable catalysts.
BiocatalysisUsing enzymes to catalyze specific steps in the synthesis.High selectivity, mild reaction conditions, environmentally friendly. researchgate.netDiscovering or engineering suitable enzymes; potential for low reaction rates and substrate scope limitations.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 5'-Amino-[2,3'-bipyridin]-6'(1'H)-one is crucial for optimizing existing protocols and designing new ones. A significant future direction will be the detection and characterization of short-lived transient species and reaction intermediates.

This research will likely involve a combination of advanced spectroscopic and computational techniques:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved NMR can be used to monitor reactions in real-time, allowing for the direct observation of intermediates that exist for only microseconds or milliseconds.

In Situ Monitoring: The use of in situ IR and Raman spectroscopy can provide valuable information about the structural evolution of reactants into products, helping to identify key intermediates and transition states under actual reaction conditions.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, like electrospray ionization (ESI-MS), can be employed to intercept and characterize charged intermediates, such as those in metal-catalyzed coupling cycles.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces for proposed reaction pathways, predict the structures and stabilities of intermediates, and corroborate experimental findings.

By studying the intermediates in reactions like nucleophilic substitution for the introduction of the amino group or the oxidative addition/reductive elimination cycle in cross-coupling reactions, researchers can gain insights that lead to more rational control over reaction outcomes, yields, and selectivity.

Computational-Aided Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of novel derivatives of this compound with tailored properties. nih.govresearchgate.net Instead of relying on traditional trial-and-error synthesis, computational-aided design allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest potential for desired applications. mdpi.com

Future research in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate specific structural features of derivatives with their biological activity or chemical properties. mdpi.com This can guide the design of more potent enzyme inhibitors or ligands with stronger binding affinities.

Molecular Docking: Simulating the interaction of designed derivatives with target proteins to predict binding modes and affinities. This is particularly relevant for developing new therapeutics.

DFT for Electronic Properties: Using DFT to calculate the electronic properties (e.g., HOMO-LUMO gap, charge distribution) of new derivatives. This can help in designing molecules with specific photophysical characteristics for applications in materials science, such as in metal-organic frameworks (MOFs) or as photosensitizers. bakerlab.org

Table 2: Computational Approaches for Derivative Design
Computational MethodObjectiveApplication for Derivatives
3D-QSARPredict biological activity based on 3D molecular fields. mdpi.comDesign of new enzyme inhibitors or receptor ligands by identifying key structural modifications to enhance activity.
Molecular Dynamics (MD)Simulate the movement of atoms and molecules over time.Assess the conformational stability of derivatives and their complexes with biological targets or metal ions.
Density Functional Theory (DFT)Calculate the electronic structure of molecules.Predict photophysical properties, reactivity, and coordination geometry for materials science applications. bakerlab.org
Pharmacophore ModelingIdentify essential 3D features responsible for biological activity.Virtual screening of compound libraries to find novel scaffolds or derivatives that match the pharmacophore of a known active molecule.

Integration into Multi-component Systems for Enhanced Chemical Functionality

The inherent functionality of this compound makes it an excellent candidate for integration into larger, multi-component systems. Its bidentate nature (via the pyridine nitrogen and amino group) allows it to act as a chelating ligand, while the amino and pyridone groups provide sites for further covalent modification.

Future research will explore its use as a building block in:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as an organic linker to construct porous, crystalline materials. The properties of these MOFs (e.g., gas storage, catalysis, sensing) could be tuned by the choice of metal ion and by post-synthetic modification of the amino group.

Supramolecular Assemblies: Designing systems where the molecule self-assembles with other components through non-covalent interactions (e.g., hydrogen bonding, π-stacking) to form functional architectures like gels, liquid crystals, or discrete molecular cages.

Complex Heterocyclic Scaffolds: Employing the compound as a synthon in multi-component reactions to build novel, complex heterocyclic systems with potential applications in medicinal chemistry. researchgate.netnih.gov The amino group, for example, can act as a binucleophile in reactions to form fused ring systems. clockss.org

Metalloprotein Design: Incorporating the bipyridine moiety into proteins, potentially via non-canonical amino acids, to create artificial metalloenzymes where the metal complex serves as the active site for catalysis or electron transfer. bakerlab.org

Sustainable and Green Chemistry Approaches in Synthesis

Aligning chemical synthesis with the principles of green chemistry is a critical goal for modern research. researchgate.net Future work on this compound will increasingly focus on developing environmentally benign synthetic methods that reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govfrontiersin.orgmdpi.com

Key strategies to be explored include:

Use of Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ethanol, or bio-based solvents such as ethyl lactate. frontiersin.orgmdpi.com

Catalyst-Free and Recyclable Catalysts: Developing synthetic protocols that operate without a catalyst or that employ heterogeneous or recyclable catalysts to minimize metal contamination in the final product and reduce waste. nih.govmdpi.com

Atom Economy: Prioritizing reaction types, such as addition and multi-component reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. nih.govmdpi.com

Table 3: Green Chemistry Strategies for Synthesis
StrategyPrincipleExample Application
Benign SolventsReduce pollution by using less hazardous solvents. frontiersin.orgPerforming coupling or condensation reactions in water or ethanol/water mixtures. nih.gov
Atom EconomyMaximize the incorporation of reactant atoms into the product.Employing one-pot multi-component reactions to build the bipyridinone core. nih.gov
CatalysisUse of recyclable or highly efficient catalysts to minimize waste. mdpi.comDeveloping a solid-supported palladium catalyst for cross-coupling that can be recovered and reused.
Energy EfficiencyMinimize energy requirements for reactions.Using microwave-assisted synthesis to shorten reaction times from hours to minutes. rasayanjournal.co.in
Solvent-Free ReactionsConducting reactions without a solvent medium. mdpi.comMechanochemical synthesis via grinding of solid reactants.

Q & A

Q. What advanced techniques are suitable for studying surface interactions of this compound in heterogeneous systems?

  • Answer : Microspectroscopic imaging (e.g., Raman or AFM-IR) can analyze adsorption on model indoor surfaces (e.g., silica or polymers). Kinetic studies under controlled humidity/temperature elucidate degradation pathways relevant to environmental chemistry .

Data Contradiction Analysis

  • Synthetic Routes : The two-step method from substituted uracils reported lower yields (≈40%) compared to the Skraup reaction (≈60%) . This discrepancy may arise from intermediate instability or competing side reactions.
  • Regioselectivity : Varied solvent systems (e.g., benzyl alcohol vs. nitrobenzene) in Skraup reactions produce different regioisomers , necessitating careful solvent screening for target selectivity.

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., DoE) to optimize temperature, solvent, and catalyst interactions .
  • Data Reporting : Include detailed spectral assignments (e.g., NMR coupling constants) and purity metrics (e.g., HPLC chromatograms) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.